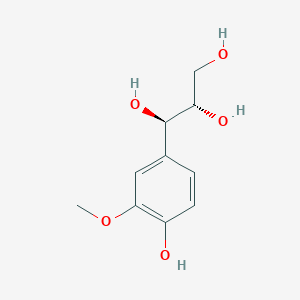

erythro-Guaiacylglycerol

Description

Significance within Lignin (B12514952) Chemistry and Plant Cell Wall Biosynthesis

Lignin is a complex polymer formed through the oxidative radical polymerization of monolignols, primarily coniferyl, p-coumaryl, and sinapyl alcohols. acs.org These precursors give rise to guaiacyl (G), p-hydroxyphenyl (H), and syringyl (S) units within the lignin structure, respectively. erythro-Guaiacylglycerol is structurally related to the incorporation of coniferyl alcohol into the lignin polymer.

The biosynthesis of these specific stereochemical structures is a complex process. It involves the formation of a quinone methide intermediate during lignification. researchgate.net The subsequent addition of water or other nucleophiles to this intermediate generates the stereoisomeric forms in the growing polymer. researchgate.net Research mimicking lignin biosynthesis has shown that the resulting erythro/threo ratio is sensitive to factors like pH and the surrounding solvent environment, suggesting these play a significant role in dictating the final lignin structure within the plant cell wall. researchgate.net

Table 2: Typical Distribution of Diastereomeric Forms of Guaiacylglycerol (B1216834) β-Aryl Ethers in Lignin

| Lignin Source | Predominant Monomer(s) | erythro / threo Ratio |

|---|---|---|

| Softwood | Guaiacylpropane units | ~1:1 |

| Hardwood | Guaiacylpropane and Syringylpropane units | erythro forms are predominant (e.g., 60-70% erythro) |

Source: Based on data from Chalmers Publication Library. chalmers.se

Role as a Fundamental Lignin Model Compound

Due to the immense complexity and insolubility of the native lignin polymer, researchers rely on "lignin model compounds" to study its structure and chemical behavior in a controlled manner. This compound and its etherified derivatives, such as this compound-β-guaiacyl ether (GGE), are quintessential model compounds. nih.govresearchgate.net They represent the β-O-4 linkage, allowing for detailed investigation of its chemical properties.

These models are instrumental in studies of:

Lignin Depolymerization: Researchers use these compounds to understand the mechanisms of β-O-4 bond cleavage, which is the primary goal in converting lignin into valuable chemicals. researchgate.net

Pulping and Bleaching Chemistry: The reactions of model compounds under alkaline or acidic conditions mimic the processes that occur during industrial pulp and paper manufacturing. researchgate.net

Enzymatic Degradation: They serve as substrates for enzymes being developed for the biological breakdown of lignin, helping to elucidate degradation pathways. researchgate.net

Conformational Analysis: Spectroscopic techniques like NMR are applied to model compounds to study their conformational flexibility and intramolecular hydrogen bonding, which provides insight into the three-dimensional structure of the lignin polymer. nih.gov

By studying the reactivity of this compound and its derivatives, scientists can predict how native lignin will behave during biorefinery processes and develop more efficient methods for its valorization. biosynth.com

Overview of Key Academic Research Areas

Academic research on this compound is multifaceted, spanning from fundamental plant science to applied industrial chemistry. Key research areas include:

Lignin Valorization for Bio-based Aromatics: A significant area of research focuses on the oxidative conversion of lignin into valuable aromatic chemicals, such as vanillin (B372448). vulcanchem.comresearchgate.net Studies have identified guaiacylglycerol as a key intermediate in the pathway from lignin to vanillin under alkaline aerobic oxidation conditions. researchgate.net Research in this area aims to optimize reaction conditions to maximize the yield of such platform chemicals.

Biosynthesis and Structural Elucidation: Scientists continue to investigate the factors that control the stereochemistry of lignin biosynthesis in plant cell walls. chalmers.seresearchgate.net Understanding how and why plants produce a predominance of erythro structures in certain lignins (like hardwoods) can inform genetic strategies to create plants with more easily digestible cell walls for biofuel production. nih.gov

Enzymatic and Catalytic Conversion: There is extensive research into the use of enzymes and chemocatalytic systems to break down lignin. This compound and related model compounds are crucial for screening new enzymes and catalysts and for mapping the products of lignin degradation. researchgate.net This is fundamental to developing green chemistry approaches for biorefineries.

Development of Novel Materials: As a representative unit of lignin, understanding the chemistry of this compound aids in the development of new materials derived from lignin. biosynth.com This includes research into polymers, composites, and other functional materials that can be synthesized from the aromatic fragments obtained from lignin depolymerization.

Table 3: Summary of Key Research Applications

| Research Area | Focus of Study | Model Compound Example | Reference |

|---|---|---|---|

| Lignin Valorization | Investigating pathways for vanillin production from lignin under alkaline aerobic oxidation. | This compound-β-guaiacyl ether (GG) | researchgate.net |

| Lignin Structure | Studying the distribution of erythro and threo diastereomers in different types of wood. | Arylglycerol β-aryl ethers | chalmers.se |

| Conformational Analysis | Examining intramolecular hydrogen bonding and flexibility in solution using NMR. | Guaiacyl β-O-4 lignin model compound | nih.gov |

| Enzymatic Degradation | Catalyzing the depolymerization and polymerization of lignin model compounds with engineered enzymes. | Guaiacylglycerol-β-guaiacyl ether (GGE) | researchgate.net |

| Biosynthesis | Mimicking the formation of β-O-4 structures by reacting quinone methide intermediates with water. | β–O–4-aryl ether quinone methides | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution in Plant Systems

Presence as a Monomeric and Oligomeric Unit in Lignin (B12514952) Polymer Matrices

Lignin is a complex, three-dimensional polymer synthesized from phenylpropanoid precursors, primarily monolignols. These monolignols undergo oxidative coupling to form a heterogeneous structure characterized by a variety of intermolecular linkages. Among the most prevalent of these is the β-O-4 aryl ether linkage, which is crucial for the linear extension of the lignin polymer. mdpi.comnih.gov

Erythro-guaiacylglycerol is a fundamental substructure within the lignin polymer, typically found as a unit linked through these β-O-4 ether bonds. mdpi.com The term "guaiacyl" refers to the methoxy-substituted phenyl group characteristic of one of the main lignin monomers, coniferyl alcohol. The stereochemistry of the glycerol (B35011) side chain is denoted by "erythro," which, along with its "threo" isomer, arises from the polymerization process. Research indicates that the erythro form is often predominant in the β-O-4 linkages found in the lignins of hardwood species. researchgate.netresearchgate.net

Isolation from Specific Plant Species and Tissues for Research

The study of this compound and its role in lignification has been facilitated by its isolation from various plant sources. This allows for detailed structural elucidation and investigation of its biochemical properties.

Eucommia ulmoides Oliver

Eucommia ulmoides, commonly known as the hardy rubber tree, is a species whose bark is used in traditional Chinese medicine. drugbank.com Phytochemical analyses of the bark of E. ulmoides have led to the isolation and identification of numerous compounds, including lignans (B1203133) and phenylpropanoids. Among these is erythro-guaiacyl-glycerol-β-coniferyl aldehyde ether, a derivative of this compound. nih.govnih.gov The isolation of this compound from E. ulmoides underscores the plant's complex lignification process and provides a natural source for studying specific lignin oligomers.

Mung Beans

Mung beans (Vigna radiata) are a widely cultivated legume, valued for their nutritional content. sciopen.commouau.edu.ngphytojournal.com Research into the phytochemical composition of mung beans has revealed the presence of various bioactive compounds. Notably, this compound-β-coniferyl ether has been isolated from the stems and leaves of mung bean plants. medchemexpress.com This finding indicates that guaiacylglycerol (B1216834) structures are present not only in woody tissues but also in the herbaceous parts of legumes.

Zinnia Mesophyll Cell Cultures

Xylogenic cultures of Zinnia elegans mesophyll cells provide a valuable in vitro system for studying the process of tracheary element differentiation, which involves the deposition of lignin. nih.govnih.govresearchgate.net These cell cultures can be induced to form lignified secondary cell walls, allowing researchers to study the biochemical and molecular events of lignification in a controlled environment. Analysis of the culture medium from these developing cells has identified several phenolic compounds, including dilignols such as this compound-β-coniferyl ether. nih.gov The presence and dynamic changes in the concentration of these compounds in the culture medium provide insights into the early stages of lignin polymerization.

Campylotropis hirtella

Campylotropis hirtella is a plant species from which a variety of flavonoids and isoflavonoids have been isolated and studied for their potential biological activities. nih.govnih.govsigmaaldrich.com However, based on a review of the available scientific literature, the isolation of this compound from this particular plant species has not been documented. The primary focus of phytochemical research on Campylotropis hirtella has been on its rich content of isoflavonoid derivatives. nih.gov

Table 1: Isolated Compounds Related to this compound from Plant Species

| Compound | Plant Species | Plant Part |

|---|---|---|

| erythro-guaiacyl-glycerol-β-coniferyl aldehyde ether | Eucommia ulmoides | Bark |

| This compound-β-coniferyl ether | Vigna radiata (Mung Bean) | Stems and Leaves |

| This compound-β-coniferyl ether | Zinnia elegans | Mesophyll Cell Cultures |

Biosynthetic Pathways and Enzymatic Formation

Enzymatic Dehydrogenative Polymerization from Monolignols

The foundational process for the synthesis of lignin (B12514952), and thereby the formation of guaiacylglycerol (B1216834) substructures, is the enzymatic dehydrogenative polymerization (DHP) of monolignols. researchgate.net Lignin is primarily constructed from three canonical monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to H-type (p-hydroxyphenyl), G-type (guaiacyl), and S-type (syringyl) lignin units, respectively. researchgate.netfrontiersin.org erythro-Guaiacylglycerol is derived from the G-type monolignol, coniferyl alcohol.

The process is initiated by the enzymatic oxidation of the monolignol's phenolic hydroxyl group, a reaction catalyzed by oxidative enzymes such as peroxidases and laccases in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). nih.govacs.org This oxidation generates a phenoxy radical, which is delocalized across the molecule through resonance. researchgate.net The radical coupling of these monolignol monomers with each other or with the growing lignin polymer results in the formation of various covalent linkages. nih.govusda.gov The most prevalent of these is the β-O-4 aryl ether linkage, which is the characteristic bond in guaiacylglycerol-β-aryl ether structures. nih.govontosight.ai

The polymerization can be modeled in vitro using systems like horseradish peroxidase (HRP) and H₂O₂ to polymerize monolignols into dehydrogenation polymers (DHPs). researchgate.netacs.org Studies on these DHP systems show that the reaction conditions, such as precursor concentration, H₂O₂ levels, and temperature, significantly affect the polymerization process and the resulting polymer structure. acs.org For instance, the formation of β-O-4 linkages during the in vitro polymerization of coniferyl alcohol by HRP was found to be substantial, though often less frequent than in native wood lignin. researchgate.net The process involves the coupling of a monolignol radical with the phenolic end of a growing polymer chain, leading to the extension of the lignin macromolecule.

| Enzyme System | Monolignol Precursor | Key Findings | Reference |

| Horseradish Peroxidase (HRP)/H₂O₂ | Coniferyl alcohol (CA), Sinapyl alcohol (SA), p-coumaryl alcohol (PCA) | Synthesizes dehydrogenative polymers (DHPs). The frequency of β-O-4 linkages in G-DHP (from CA) was about half that of native pine lignin. | researchgate.net |

| Laccase/O₂ | Coniferyl alcohol (CA), Sinapyl alcohol (SA) | Polymerization is pH-dependent. DHPs were obtained from CA, and the resulting structure was more affected by pH than by the laccase source (fungal vs. plant). | nih.gov |

| Cationic Cell Wall-Bound Peroxidase (rCWPO-C) | Coniferyl alcohol (CA), Sinapyl alcohol (SA) | In the presence of hemicelluloses like acetylated xylan, this enzyme effectively produced spherical DHPs from both CA and SA, highlighting the role of the cell wall matrix. | nih.gov |

Stereoselective Enzymatic Dimerization and Oligomerization

The formation of the β-O-4 linkage during monolignol coupling can result in two diastereomers, erythro and threo, due to the creation of two chiral centers at the α and β carbons of the propane (B168953) side chain. The stereochemistry of this coupling is a critical aspect of lignin biosynthesis. While lignin polymerization was once considered a random combinatorial process, evidence suggests a degree of stereochemical control. rsc.org

This control is most clearly demonstrated in the biosynthesis of lignans (B1203133), which are dimers of phenylpropanoid units. nih.gov In lignan (B3055560) formation, dirigent proteins (DIRs) mediate the stereoselective coupling of two monolignol radicals, which are generated by an oxidase like laccase. rsc.orgarkat-usa.org For example, in the absence of a DIR, the oxidation of coniferyl alcohol yields a racemic mixture of products, but in its presence, a specific stereoisomer like (+)-pinoresinol is exclusively formed. arkat-usa.org DIRs are believed to function by binding two monolignol radicals in a specific orientation, thereby dictating the outcome of the coupling reaction. arkat-usa.org

While the role of dirigent proteins in controlling the vast and complex structure of lignin is still under investigation, the principle of stereoselective coupling is relevant. The relative abundance of erythro and threo forms in lignin can vary, and in vitro studies have shown that factors such as the structure of the reactants can influence stereoselectivity. For instance, the reaction of a quinone methide (a key intermediate in lignin biosynthesis) with water can show stereoselectivity. researchgate.net The formation of the erythro isomer is often favored in the β-O-4 linkages of natural lignins. The enzymatic environment within the plant cell wall likely guides the radical-radical coupling to favor the formation of erythro diastereomers, although the exact mechanisms governing this for the entire lignin polymer are not fully elucidated.

Characterization of Specific Enzymes Involved in this compound Formation

The formation of this compound structures is not the result of a single enzyme but rather a system of enzymes that catalyze the oxidative polymerization of coniferyl alcohol. The key enzymes are oxidases that generate monolignol radicals.

Peroxidases (EC 1.11.1.7): These enzymes are considered major contributors to lignification in the plant cell wall. nih.govnih.gov

Horseradish Peroxidase (HRP): Frequently used in in vitro studies to model lignin biosynthesis, HRP effectively catalyzes the dehydrogenative polymerization of coniferyl alcohol to form DHP with β-O-4 structures. researchgate.netacs.orgvulcanchem.com

Cationic Cell Wall-Bound Peroxidase (CWPO-C): An actual tree-derived peroxidase that has been shown to be highly effective in polymerizing monolignols, particularly in the presence of hemicelluloses, suggesting its important role in hardwood lignification. nih.gov

Laccases (EC 1.10.3.2): These copper-containing oxidases also catalyze the oxidation of monolignols using molecular oxygen as the electron acceptor. nih.govarkat-usa.org They work in conjunction with dirigent proteins to facilitate stereoselective coupling in lignan biosynthesis and are also implicated in lignin polymerization. arkat-usa.org Studies comparing fungal and plant laccases in the polymerization of coniferyl alcohol show that both are effective, with the reaction's pH being a critical factor in determining the structure of the resulting polymer. nih.gov

Dirigent Proteins (DIRs): While they possess no oxidative activity themselves, DIRs are crucial for imparting stereo- and regio-selectivity to the coupling of monolignol radicals generated by oxidases. rsc.orgnih.govarkat-usa.org Their primary characterized role is in the formation of specific lignan stereoisomers, but their potential involvement in controlling the stereochemistry of lignin, including the preferential formation of erythro β-O-4 linkages, is an area of active research.

Enzyme preparations from specific plants, such as Eucommia ulmoides, have also been shown to catalyze the formation of guaiacylglycerol-β-coniferyl alcohol ether from coniferyl alcohol, indicating the presence of specific enzymatic machinery for this process in plants. koreascience.kr

Precursor Studies in Lignification Processes

Investigating the complex process of lignification in vivo often relies on precursor feeding studies. These experiments involve supplying labeled monolignols or their biosynthetic precursors to plant tissues or cell cultures to trace their transport, oxidation, and incorporation into the lignin polymer. nih.govmdpi.com

These studies have been fundamental in confirming the roles of coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol as the primary lignin precursors. frontiersin.orgusda.gov For example, feeding experiments with deuterium-labeled coniferin (B30667) (the glucoside of coniferyl alcohol) to poplar plantlets demonstrated its incorporation into both guaiacyl (G) and syringyl (S) lignin units. academie-sciences.fr This not only confirms coniferyl alcohol as a precursor but also provides insights into the metabolic pathways that convert G-type precursors to S-type precursors at the alcohol level. academie-sciences.fr

More advanced techniques utilize click-compatible monolignol analogs, such as 3-O-propargylcaffeyl alcohol (3-OPC), which can be visualized after incorporation into lignin using fluorescence microscopy. frontiersin.org Such studies in Arabidopsis thaliana have shown that these synthetic analogs are incorporated into the cell wall following the natural patterns of lignification, providing a powerful tool to study the spatio-temporal dynamics of the process. frontiersin.org

These precursor studies are essential for understanding how monolignols are transported to the cell wall and polymerized. nih.govmdpi.com They have helped to establish that lignification is a highly regulated process and that plants can sometimes incorporate alternative or modified precursors when the normal biosynthetic pathway is disrupted. usda.govacademie-sciences.fr Collectively, this research reinforces the understanding that the formation of guaiacylglycerol structures is a direct consequence of the incorporation and polymerization of the coniferyl alcohol precursor within the cell wall. researchgate.net

| Precursor Type | Study System | Key Finding | Reference |

| Deuterium-labelled Coniferin & Syringin | Poplar plantlets | Demonstrated incorporation into root and stem lignins. Deuterium (B1214612) from coniferin was found in both G and S units, clarifying precursor conversion pathways. | academie-sciences.fr |

| Click-compatible Monolignol Analog (3-OPC) | Arabidopsis thaliana stems | The synthetic analog was incorporated into lignin following natural developmental patterns, allowing for visualization of the lignification process. | frontiersin.org |

| General Monolignols | Various plant species | Studies confirm that monolignols are synthesized in the cytosol, transported to the cell wall, and then undergo oxidative polymerization. | nih.govmdpi.com |

Stereochemical Investigations of Erythro Guaiacylglycerol and Its Derivatives

Analysis of erythro and threo Diastereomeric Forms in Lignin (B12514952) Structures

The presence of two asymmetric carbons (Cα and Cβ) in the side chain of guaiacylglycerol-β-guaiacyl ether means it can exist as four distinct stereoisomers. researchgate.net These are grouped into two pairs of diastereomers: erythro and threo. researchgate.net The analysis and distribution of these forms within the complex lignin polymer have been a significant area of research.

Various analytical methods are employed to distinguish and quantify these diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. For instance, quantitative ³¹P NMR can be used after derivatizing the lignin with a phosphitylating agent like 2-chloro-1,3,2-dioxaphospholane. ncsu.edu In the resulting spectra, the signals corresponding to the Cα-OH group in the erythro and threo forms of β-O-4 structures appear in distinct regions, allowing for their integration and ratio determination. ncsu.edu Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR is also used, as the β-protons in the erythro and threo forms can sometimes be distinguished, although signal overlap can be a challenge. rsc.orgrsc.org

Ozonation is another powerful, albeit destructive, method for analyzing the stereochemistry. This technique cleaves the aromatic rings but preserves the side-chain stereochemistry, yielding erythronic and threonic acids, which can then be quantified to determine the original ratio of the diastereomers in the lignin. grafiati.comresearchgate.net

Studies using these methods have revealed a fundamental difference between major types of lignin. Softwood lignins, which are composed primarily of guaiacyl (G) units, are found to contain approximately equal amounts of the erythro and threo forms of arylglycerol β-guaiacyl ethers. chalmers.sencsu.edu In contrast, hardwood lignins, which contain both guaiacyl and syringyl (S) units, show a clear predominance of the erythro form. researchgate.netchalmers.se This stereochemical distinction is a key structural characteristic that differentiates lignins from various plant sources. grafiati.com

Determination of erythro/threo Ratios in Isolated Lignins and Model Compounds

The ratio of erythro to threo diastereomers (E/T ratio) is a critical parameter that varies significantly between lignins from different origins and affects the chemical reactivity of the β-O-4 linkage. rsc.orgrsc.org In softwood lignins, the E/T ratio is consistently found to be close to 1:1. chalmers.senih.gov

In hardwoods, the erythro form is invariably dominant. chalmers.se For many hardwood lignins, the E/T ratio is estimated to be in the range of 3 to 4. chalmers.se Research has established a strong, direct correlation between the syringyl/guaiacyl (S/G) ratio and the E/T ratio. grafiati.comresearchgate.net An analysis of 21 different wood species demonstrated a very high correlation coefficient (R²=0.99) between the S/G ratio (determined by nitrobenzene (B124822) oxidation) and the proportion of the erythro form (determined by ozonation). grafiati.com Lignins with a higher syringyl content consistently exhibit a higher E/T ratio. ncsu.edu

Specific studies on eucalyptus species using ³¹P NMR have quantified these differences. For example, lignin from Eucalyptus globulus was found to have a higher E/T ratio than that from E. grandis, which correlates with the higher syringyl content and greater content of β-O-4 structures in E. globulus. ncsu.edu

The table below summarizes typical erythro/threo ratios in different lignin types.

| Lignin Source | Predominant Unit(s) | Typical erythro/threo Ratio | Analytical Method(s) |

| Softwood (e.g., Spruce) | Guaiacyl (G) | ~1:1 | NMR, Ozonation chalmers.sencsu.edunih.gov |

| Hardwood (general) | Guaiacyl (G) & Syringyl (S) | ~3:1 to 4:1 (erythro dominant) | NMR, Ozonation grafiati.comchalmers.se |

| Eucalyptus globulus | Syringyl-rich (Hardwood) | High erythro content | ³¹P NMR ncsu.edu |

| Eucalyptus grandis | Syringyl-rich (Hardwood) | High erythro content (lower than E. globulus) | ³¹P NMR ncsu.edu |

Impact of Stereochemistry on Lignin Polymerization Mechanisms

The observed erythro/threo ratios in native lignins are not random; they are a direct result of the kinetics of the lignin biosynthesis process. chalmers.se Lignin is formed through the oxidative radical coupling of p-hydroxycinnamyl alcohols. glycopedia.eursc.org This process forms quinone methide intermediates. The subsequent nucleophilic addition of water or a phenolic hydroxyl group to the Cα of the quinone methide creates the β-O-4 linkage and establishes the stereochemistry at the α and β carbons. chalmers.senih.gov

The distribution of diastereomers found in native lignins deviates significantly from the mixtures that would be formed under acid-catalyzed equilibrium conditions. chalmers.se For example, acid-catalyzed equilibration of guaiacylglycerol (B1216834) β-guaiacyl ether model compounds results in a nearly 1:1 mixture of erythro and threo forms. chalmers.se However, the predominance of the erythro form in S-rich hardwood lignins indicates that the polymerization reaction pathway kinetically favors the formation of the erythro isomer when syringyl units are involved. chalmers.senih.gov

The stereochemical outcome of lignin biosynthesis in plants aligns well with that observed in vitro when p-hydroxycinnamyl alcohols are oxidized to create dehydrogenation polymers (DHPs). chalmers.se This agreement reinforces the hypothesis that lignin is formed via a "random" radical polymerization process, where the stereochemistry is determined by the kinetics of the coupling reactions rather than by thermodynamic stability. chalmers.seglycopedia.eu The different reactivities and steric environments of guaiacyl versus syringyl monomers and their corresponding radicals lead to the different E/T ratios observed in softwoods and hardwoods. researchgate.netnih.gov

Role As a Lignin Model Compound in Polymerization Studies

Understanding β-O-4 Linkage Formation and Reactivity

The β-O-4 (beta-aryl ether) linkage is the most abundant type of bond in the lignin (B12514952) polymer, accounting for a significant portion of all interunit connections. researchgate.netresearchgate.net erythro-Guaiacylglycerol and its derivatives, such as guaiacylglycerol-β-guaiacyl ether (GGE), are frequently used to study the formation and reactivity of this critical linkage. nih.govresearchgate.netrsc.org

Research has shown that the formation of β-O-4 linkages during lignification is a radical-driven process. nih.gov Enzymes like peroxidases and laccases catalyze the oxidation of monolignols, such as coniferyl alcohol, to produce radicals. nih.govoup.comvulcanchem.com These radicals can then couple to form various interunit linkages, with the β-O-4 linkage being a primary product. The stereochemistry of the resulting β-O-4 linkage, whether erythro or threo, is influenced by the specific reaction conditions and the structure of the reacting molecules. researchgate.netchalmers.se In some plant systems, the erythro form is predominant. chalmers.se

Studies using this compound-β-guaiacyl ether have been instrumental in elucidating the enzymatic pathways involved in β-ether bond cleavage. For instance, bacterial enzymes like NAD+-dependent dehydrogenases can oxidize the α-carbon of the GGE side chain, which is a key step in its degradation. nih.govasm.org Further enzymatic steps involving glutathione (B108866) S-transferases lead to the cleavage of the β-O-4 bond itself. researchgate.netnih.gov

The reactivity of the β-O-4 linkage is also a central focus of lignin valorization research, which aims to break down lignin into valuable aromatic chemicals. rsc.orgresearchgate.net Model compound studies with this compound derivatives have revealed that the β-ether bond can be cleaved under various conditions, including acidic, alkaline, and oxidative treatments. rsc.orgmdpi.comrsc.org For example, under alkaline aerobic oxidation, this compound-β-guaiacyl ether can be converted to vanillin (B372448), a valuable flavoring agent. rsc.orgresearchgate.net

Table 1: Key Research Findings on β-O-4 Linkage Formation and Reactivity using this compound Models

| Research Focus | Key Findings | References |

| Enzymatic Formation | Horseradish peroxidase catalyzes the oxidative coupling of coniferyl alcohol to form β-O-4 structures. | vulcanchem.com |

| Enzymatic Degradation | NAD+-dependent dehydrogenases from bacteria like Pseudomonas sp. and Sphingobium sp. SYK-6 initiate the degradation of GGE by oxidizing the α-alcohol. | researchgate.netnih.govasm.org |

| Chemical Degradation | Alkaline aerobic oxidation of this compound-β-guaiacyl ether can produce vanillin. | rsc.orgresearchgate.net |

| Stereochemistry | The ratio of erythro to threo isomers of β-O-4 linkages can vary depending on the plant source and reaction conditions. | researchgate.netchalmers.se |

Emulating Lignification Processes In Vitro

In vitro studies using this compound and its precursors are essential for simulating the complex process of lignification in a controlled laboratory setting. These experiments allow researchers to dissect the individual steps of lignin polymerization and understand the roles of different enzymes and chemical species.

One common approach involves the use of enzymes like horseradish peroxidase (HRP) or laccases to polymerize monolignols such as coniferyl alcohol. researchgate.netnih.govkoreascience.kr The resulting dehydrogenation polymer (DHP) mimics the structure of natural lignin and contains various interunit linkages, including the β-O-4 bond. researchgate.net Analysis of the products formed during these in vitro polymerization reactions provides insights into the mechanisms of linkage formation. For example, studies have shown that the dimerization of coniferyl alcohol can lead to the formation of guaiacylglycerol-β-coniferyl ether, a key intermediate in the growing lignin polymer. oup.com

Cell-free extracts from plants have also been used to study lignification. For instance, incubation of coniferyl alcohol with enzyme preparations from Eucommia ulmoides has been shown to produce both erythro- and threo-guaiacylglycerol (B1142452) 8-O-4'-(coniferyl alcohol) ether. koreascience.kr This demonstrates the ability of plant enzymes to catalyze the formation of specific β-O-4 neolignans.

Furthermore, studies with isolated Zinnia mesophyll cells, which can be induced to differentiate into tracheary elements (water-conducting cells with lignified walls), have provided a valuable system for studying lignification in vitro. oup.comresearchgate.net In these cultures, dilignols such as this compound-β-coniferyl ether have been detected in the culture medium, suggesting they are intermediates in the lignin polymerization process. oup.com

Table 2: Examples of In Vitro Lignification Studies using this compound and its Precursors

| Experimental System | Monomer(s) | Enzyme(s) | Key Products/Observations | References |

| Horseradish Peroxidase/H₂O₂ | Coniferyl alcohol | Horseradish Peroxidase | Dehydrogenation polymer (DHP) containing β-O-4, β-5, and β-β linkages. | researchgate.net |

| Eucommia ulmoides cell-free extracts | Coniferyl alcohol | Endogenous peroxidases | (+)-erythro- and (-)-threo-guaiacylglycerol 8-O-4'-(coniferyl alcohol) ether. | koreascience.kr |

| Zinnia mesophyll cell culture | Endogenous monolignols | Endogenous peroxidases | Detection of this compound-β-coniferyl ether in the culture medium. | oup.com |

| Artificial Heme Enzyme | Guaiacylglycerol-β-guaiacyl ether (GGE) | Engineered Myoglobin | Depolymerization and subsequent polymerization of GGE into dimers and trimers. | researchgate.netfrontiersin.org |

Investigation of Inter-Unit Linkages and Branching Patterns

While the β-O-4 linkage is the most prevalent, lignin also contains other types of inter-unit linkages, including β-5 (phenylcoumaran), 5-5 (biphenyl), and β-β (resinol) structures. researchgate.netnih.gov The presence and frequency of these different linkages, as well as branching patterns, contribute to the complex and heterogeneous nature of the lignin polymer. This compound-based model compounds are instrumental in studying the formation and relative abundance of these various linkages.

Studies involving the enzymatic polymerization of coniferyl alcohol have shown that in addition to the β-O-4 linked guaiacylglycerol-β-coniferyl ether, other dimers like dehydrodiconiferyl alcohol (a β-5 linked dimer) and pinoresinol (B1678388) (a β-β linked dimer) are also formed. oup.com The relative proportions of these different linkages can be influenced by factors such as pH and the presence of other molecules. researchgate.net

The concept of branching in the lignin polymer is also an important area of research. researchgate.netsemanticscholar.org Branching can occur through the formation of linkages such as 5-5 and 4-O-5 bonds. nih.gov While this compound itself is a linear unit, its use in more complex, multi-unit model compounds allows for the investigation of how different linkage types can lead to branched structures. For example, a model oligomer containing β-O-4, α-O-4, and β-5 linkages has been studied computationally to understand the relative bond dissociation enthalpies and how adjacent linkages might influence reactivity. usda.gov

Kinetic Studies of Lignin Solvolysis and Reduction using this compound Analogues

Kinetic studies using this compound analogues provide fundamental data on the rates and mechanisms of lignin depolymerization reactions, which are crucial for optimizing industrial processes like pulping and biorefining. acs.orgnrel.govresearchgate.net These studies often focus on solvolysis (cleavage of bonds by a solvent) and reduction reactions.

The acid-catalyzed hydrolysis of the β-aryl ether bond in this compound-β-(2-methoxyphenyl) ether and its veratryl analogue has been investigated to determine reaction kinetics. rsc.orgacs.orgscispace.com These studies have shown that the hydrolysis follows first-order kinetics and have determined activation energies for the reaction. vulcanchem.com For example, the HCl-catalyzed hydrolysis of guaiacylglycerol-β-(2-methoxyphenyl) ether has a reported activation energy of 36.1 kcal/mol. vulcanchem.com

More recent research has utilized flow-through reactors to decouple the kinetics of lignin solvolysis from the subsequent reduction steps in processes like reductive catalytic fractionation (RCF). acs.orgnrel.govresearchgate.netosti.gov In these studies, a model compound with a β-O-4 linkage was used to investigate the reduction kinetics, revealing an apparent activation barrier of 168 ± 14 kJ mol⁻¹ for the cleavage of this bond under specific conditions. osti.gov

Table 3: Kinetic Data for the Hydrolysis of this compound Analogues

| Catalyst | Substrate | Activation Energy (kcal/mol) | Relative Rate (compared to HCl) | Reference |

| HCl | Guaiacylglycerol-β-(2-methoxyphenyl) ether | 36.1 | 1.0 | vulcanchem.com |

| AlCl₃ | Veratryl analogue | 35.5 | 0.25 | vulcanchem.com |

These kinetic data are vital for developing accurate models of lignin depolymerization and for designing more efficient and selective catalytic systems for converting lignin into valuable products.

Chemical and Biochemical Degradation Pathways

Enzymatic Depolymerization and Biotransformation

Microorganisms have evolved sophisticated enzymatic systems to cleave the stable β-aryl ether bonds of lignin (B12514952) model compounds like guaiacylglycerol-β-guaiacyl ether (GGE), a dimeric structure representing the bond that connects erythro-guaiacylglycerol to another aromatic unit. nih.govasm.org

Oxidoreductases, including laccases and various peroxidases such as lignin peroxidase (LiP), manganese peroxidase (MnP), and dye-decolorizing peroxidases (DyP), are fundamental to the initial, non-specific degradation of lignin. asm.orgfrontiersin.orgnih.gov These enzymes catalyze the oxidation of both phenolic and non-phenolic aromatic compounds. researchgate.netresearchgate.net

Laccases and peroxidases can directly act on the phenolic guaiacylglycerol-β-guaiacyl ether (GGE) model compound. researchgate.netcsic.es The enzymatic action involves the cleavage of the β-O-4 ether bond, which can lead to the formation of guaiacylglycerol (B1216834) and guaiacol. researchgate.net However, the radical mechanisms employed by these enzymes can also result in the polymerization of the substrate, where cleaved monomers recombine to form larger molecules. researchgate.netnih.govnih.gov Studies using Trametes versicolor laccase on GGE have demonstrated that the reaction can be accelerated by natural mediators like syringaldehyde (B56468) and acetosyringone. nih.gov Similarly, dye-decolorizing peroxidases (DyPs) from bacteria have shown the ability to cleave the β-O-4 bonds in GGE. csic.esresearchgate.net

Certain bacteria, notably Sphingobium sp. strain SYK-6, possess highly specific and efficient multi-enzyme systems for the catabolism of β-aryl ether linkages. asm.orgrsc.org This process is stereospecific, targeting the four distinct stereoisomers of guaiacylglycerol-β-guaiacyl ether (GGE). nih.gov The degradation is initiated by a set of NAD+-dependent Cα-dehydrogenases: LigD, LigL, and LigN. asm.orgnih.gov

These dehydrogenases exhibit strict stereospecificity:

LigD and a related enzyme, LigO , oxidize the Cα-hydroxyl group of the (αR)-configured stereoisomers of GGE. nih.govnih.govasm.org

LigL and LigN act on the (αS)-configured stereoisomers. nih.govnih.govasm.org

This initial oxidation converts GGE into its α-keto derivative, α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). nih.govrsc.orgnih.gov Following this activation step, the actual ether bond cleavage is performed by a set of enantioselective glutathione (B108866) S-transferases (GSTs), often called β-etherases, such as LigE, LigF, and LigP. asm.orgrsc.orgnih.gov These enzymes catalyze a nucleophilic attack by glutathione on the β-carbon of MPHPV, breaking the ether bond. asm.orgrsc.org A final step, catalyzed by enzymes like LigG, removes the glutathione moiety, completing the cleavage process. rsc.orgfrontiersin.org Genetic studies have shown that the genes for several of these enzymes (ligD, ligF, ligE, and ligG) are organized in an operon, indicating their coordinated function in this catabolic pathway. nih.gov

The products of enzymatic action on this compound-β-guaiacyl ether (GGE) vary depending on the enzymatic system.

Action of Oxidoreductases: Laccase-catalyzed oxidation of GGE primarily results in the cleavage of the β-O-4 bond, yielding guaiacylglycerol and guaiacol . researchgate.net Guaiacylglycerol can be further oxidized at its γ-carbon. researchgate.net Concurrently, polymerization reactions can occur, leading to the formation of dimers and trimers of the original substrate. frontiersin.orgnih.gov

Action of Bacterial Systems: The highly defined pathway in Sphingobium sp. SYK-6 results in a complete and stereospecific conversion of all GGE isomers. asm.org The process yields guaiacol and β-hydroxypropiovanillone (HPV) as the main aromatic products. rsc.orgasm.org This conversion proceeds through key intermediates, as detailed in the table below. nih.govasm.orgrsc.org Subsequent catabolism within the bacterium further breaks down HPV into vanilloyl acetic acid (VAA) and ultimately into vanillate . asm.org

Table 1: Key Intermediates and Products in the Bacterial Degradation of Guaiacylglycerol-β-guaiacyl ether (GGE)

| Step | Initial Substrate(s) | Key Enzyme(s) | Intermediate/Product(s) | Citation(s) |

|---|---|---|---|---|

| 1. Cα-Oxidation | (αR)-GGE Isomers | LigD, LigO | (βS)-MPHPV and (βR)-MPHPV | nih.govnih.gov |

| (αS)-GGE Isomers | LigL, LigN | (βR)-MPHPV and (βS)-MPHPV | nih.govnih.gov | |

| 2. β-Ether Cleavage | (βS)-MPHPV | LigF | (βR)-GS-HPV + Guaiacol | asm.org |

| (βR)-MPHPV | LigE, LigP | (βS)-GS-HPV + Guaiacol | asm.orgnih.gov | |

| 3. Glutathione Removal | (βR)-GS-HPV, (βS)-GS-HPV | LigG | β-Hydroxypropiovanillone (HPV) | rsc.orgresearchgate.net |

| 4. Further Catabolism | β-Hydroxypropiovanillone (HPV) | HpvZ (HPV Oxidase) | Vanilloyl Acetic Acid (VAA) | asm.org |

| Vanilloyl Acetic Acid (VAA) | Aldehyde Dehydrogenases | Vanillate | asm.org |

(GGE = Guaiacylglycerol-β-guaiacyl ether; MPHPV = α-(2-methoxyphenoxy)-β-hydroxypropiovanillone; GS-HPV = α-glutathionyl-β-hydroxypropiovanillone)

Chemical Degradation under Various Reaction Conditions

Non-enzymatic chemical reactions under specific conditions of pH and temperature can also effectively cleave the β-aryl ether bond of guaiacylglycerol derivatives.

Under alkaline aerobic conditions, phenolic β-O-4 model compounds like this compound-β-guaiacyl ether (GG) are degraded, a process of significant interest for the production of vanillin (B372448) from lignin. rsc.orgrsc.orgresearchgate.net Research has identified two competing pathways for this conversion, particularly in highly concentrated alkali solutions. rsc.orgresearchgate.net

Enol Ether Pathway: This pathway involves the non-oxidative alkaline degradation of GG to form an enol ether intermediate, (E/Z)-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol (EE). rsc.orgrsc.org This intermediate is then oxidized, leading to the cleavage of the Cα–Cβ bond and the formation of vanillin. rsc.org This mechanism is consistent with pathways observed during pulp bleaching. rsc.orgrsc.org

Direct Cleavage Pathway: At high concentrations of hydroxide (B78521) ions (e.g., 4.0 M NaOH), a second pathway becomes significant. researchgate.netresearchgate.net This route involves the formation of a dianion through the deprotonation of both the phenolic hydroxyl and the α-hydroxyl groups of the guaiacylglycerol moiety. researchgate.netvulcanchem.com This dianion intermediate facilitates the direct cleavage of the β-ether bond, bypassing the enol ether. researchgate.netvulcanchem.com This cleavage releases guaiacylglycerol (GGL) as a key intermediate, which is subsequently oxidized to yield vanillin. researchgate.net Evidence for this pathway is supported by deuterium-labeling studies, which show different rates of deuterium (B1214612) incorporation into the final vanillin product depending on whether the starting material is GG or the isolated enol ether (EE). rsc.orgrsc.org

Table 2: Comparison of Alkaline Oxidation Pathways for erythro-Guaiacylglycerol-β-guaiacyl ether (GG)

| Feature | Enol Ether Pathway | Direct Cleavage Pathway | Citation(s) |

|---|---|---|---|

| Key Intermediate | (E/Z)-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol (EE) | Guaiacylglycerol (GGL) | rsc.orgresearchgate.net |

| Proposed Mechanism | Non-oxidative alkaline decomposition followed by oxidation of the enol ether. | β-ether cleavage via a dianion intermediate formed at high alkali concentration. | rsc.orgresearchgate.netvulcanchem.com |

| Primary Product | Vanillin | Vanillin | rsc.orgresearchgate.net |

| Conditions | Active under general alkaline aerobic oxidation. | Favored under high hydroxide ion concentrations. | researchgate.netresearchgate.net |

Acid-catalyzed reactions, known as acidolysis, readily cleave the β-O-4 ether linkages in lignin and its model compounds. researchgate.netu-tokyo.ac.jp The hydrolysis of this compound β-(2-methoxyphenyl) ether has been studied using catalysts like hydrochloric acid (HCl). dntb.gov.ua The reaction proceeds via the cleavage of the α-O-4 aryl-ether bond. dntb.gov.ua During this process, isomerization between the erythro and threo forms can occur through the formation of a benzylium (B8442923) ion intermediate. scispace.com

In acidic ethanolysis, where ethanol (B145695) is present in the reaction medium, similar cleavage of the β-aryl ether bond is observed. u-tokyo.ac.jp Kinetic studies show that the presence of an acid catalyst significantly accelerates the degradation of GGE compared to reactions under neutral conditions. researchgate.net The primary products of acidolysis include guaiacol, resulting from the cleavage of the ether bond. scispace.com

Delignification Processes in Biorefinery and Pulping Contexts

The degradation of this compound structures is fundamental to delignification, a critical step in both the pulp and paper and biorefinery industries. ncsu.edu The primary objective is the selective cleavage of lignin's β-O-4 (β-aryl ether) linkages, which are the most prevalent bonds in the lignin polymer, to liberate cellulosic fibers or make carbohydrates accessible for enzymatic conversion. ncsu.eduresearchgate.net this compound-β-guaiacyl ether serves as a key model compound for studying the cleavage of these dominant linkages. mdpi.com

Industrial delignification strategies can be broadly categorized into chemical and biochemical processes, each involving distinct reaction mechanisms that impact the guaiacylglycerol unit.

Chemical Delignification:

Alkaline Processes: Kraft pulping, the dominant chemical pulping method, employs alkaline conditions (sodium hydroxide and sodium sulfide) to cleave lignin. ncsu.eduncsu.edu Under these conditions, the carbon-oxygen bonds, such as the β-O-4 ether linkage in the guaiacylglycerol structure, are highly susceptible to cleavage, while carbon-carbon bonds remain relatively stable. ncsu.edu The efficiency of this process is influenced by the lignin's chemical structure; for instance, hardwoods with a higher syringyl-to-guaiacyl (S/G) ratio possess more β-O-4 linkages and are generally easier to pulp. ncsu.eduresearchgate.net

Acidic Processes: Acid-catalyzed reactions are common in biorefinery contexts, such as organosolv pulping. ncsu.eduresearchgate.net These processes also target the β-O-4 ether linkage, alongside the rapid cleavage of α-ether bonds, leading to the formation of lower molecular weight lignin fragments. ncsu.edu Studies using guaiacylglycerol-β-guaiacyl ether as a model have shown that under acidic conditions (e.g., in a γ-valerolactone-H2O solvent system), the guaiacylglycerol structure can undergo significant changes, leading to various degradation products. dntb.gov.ua

Biochemical Delignification:

Biological delignification utilizes microorganisms or their enzymes to break down lignin under milder conditions. This approach is gaining interest for its specificity and sustainability. researchgate.net

Fungal and Bacterial Degradation: White-rot fungi are known to secrete extracellular enzymes that effectively degrade lignin. jst.go.jp A novel extracellular fungal enzyme has been identified that specifically catalyzes the hydrolytic cleavage of the β-aryl ether linkage in guaiacylglycerol-β-O-guaiacyl ether (GOG), converting it into guaiacylglycerol and guaiacol. nih.gov Similarly, certain bacteria, such as Pseudomonas putida and Bacillus amyloliquefaciens, can degrade lignin model compounds. jst.go.jpmedchemexpress.com Artificial heme enzymes have also been engineered to catalyze the depolymerization of guaiacylglycerol-β-guaiacyl ether into this compound. researchgate.net

The table below summarizes key findings from research on the degradation of guaiacylglycerol model compounds under different delignification contexts.

| Process Type | Conditions / Agent | Key Reaction on Guaiacylglycerol Unit | Primary Outcome | Reference |

|---|---|---|---|---|

| Alkaline Pulping (Kraft) | High pH (NaOH/Na₂S), High Temperature | Cleavage of β-O-4 ether linkage | Lignin solubilization, fiber liberation | ncsu.eduncsu.edu |

| Acidic Pretreatment (Organosolv) | Acid catalyst (e.g., HCl, H₂SO₄), Organic solvent/water mixture, High Temperature | Cleavage of α-ether and β-O-4 ether linkages | Lignin fragmentation, carbohydrate accessibility | ncsu.edudntb.gov.ua |

| Biochemical Degradation | Fungal β-etherase enzyme | Specific hydrolytic cleavage of the β-aryl ether bond | Conversion of GOG to guaiacylglycerol and guaiacol | nih.gov |

| Biochemical Degradation | Artificial Heme Enzyme | Catalytic depolymerization | Conversion of GGE to this compound | researchgate.net |

Formation of Secondary Chemical Intermediates (e.g., enol ethers, vanillin precursors)

During the chemical degradation of lignin in pulping and biorefinery processes, the this compound structure is converted into various secondary chemical intermediates. The formation of these intermediates is highly dependent on the reaction conditions, particularly pH and temperature.

Formation of Enol Ethers:

Enol ethers are significant intermediates formed from the β-O-4 structure.

Under Alkaline Conditions: In the context of alkaline aerobic oxidation for vanillin production, a key pathway involves the non-oxidative alkaline decomposition of the phenolic β-O-4 model compound, this compound-β-guaiacyl ether (GG). rsc.orgrsc.orgresearchgate.net This decomposition leads to the formation of an enol ether intermediate, identified as (E/Z)-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol (EE). rsc.orgresearchgate.net This pathway is consistent with reactions observed during pulp bleaching. rsc.orgresearchgate.net

Under Acidic Conditions: Acid-catalyzed hydrolysis of lignin model compounds presents two competing reaction pathways. tandfonline.com One pathway involves the release of a proton from the β-carbon of a carbonium ion intermediate, preserving the C6C3 side chain and forming a C6C3-enol ether. tandfonline.com A competing reaction involves the elimination of the γ-carbon as formaldehyde, resulting in a more stable C6C2-enol ether. tandfonline.com The formation of these C6C2 isomers increases with higher concentrations of organic solvent and elevated reaction temperatures. tandfonline.com

Formation of Vanillin Precursors:

This compound is a direct precursor to vanillin, a valuable aromatic compound, through oxidative degradation pathways. Research using model compounds has elucidated two distinct pathways for vanillin formation under alkaline aerobic conditions. rsc.orgresearchgate.net

Enol Ether (EE) Pathway: The enol ether (EE) formed from the initial degradation of the β-O-4 structure serves as an intermediate, which is subsequently oxidized to produce vanillin. rsc.orgresearchgate.net

Direct Cleavage (GGL) Pathway: A second, undisclosed pathway that bypasses the enol ether intermediate has been identified. rsc.orgrsc.org In this route, particularly favored under high hydroxide ion concentrations, the guaiacylglycerol-β-guaiacyl ether (GG) undergoes dual deprotonation to form a dianion. researchgate.net This intermediate then experiences β-ether cleavage to yield guaiacylglycerol (GGL) and guaiacol. nih.govresearchgate.net The subsequent oxidation of the GGL intermediate produces vanillin. researchgate.net

Evidence for these separate pathways comes from deuterium labeling studies. When the reaction is conducted in NaOD/D₂O, the deuterium incorporation into the α-position of the resulting vanillin is significantly different depending on the starting material, with a ratio of 1.04 from GG (via the GGL pathway) compared to just 0.25 from isolated EE. rsc.orgrsc.org Other minor intermediates detected during these reactions include vanillic acid. rsc.org

The table below details the formation of key secondary intermediates from guaiacylglycerol model compounds.

| Intermediate | Formation Conditions | Precursor Compound | Subsequent Product(s) | Reference |

|---|---|---|---|---|

| Enol Ether ((E/Z)-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol, EE) | Alkaline aerobic oxidation (e.g., 4.0 M NaOH, 120°C) | This compound-β-guaiacyl ether (GG) | Vanillin | rsc.orgrsc.orgresearchgate.net |

| C₆C₂-Enol Ethers | Acid-catalyzed hydrolysis (e.g., HCl in aqueous dioxane/ethanol) | erythro-Veratrylglycerol-β-(2-methoxyphenyl) ether | Stable end-product | tandfonline.com |

| Guaiacylglycerol (GGL) | High OH⁻ concentration, alkaline oxidation | This compound-β-guaiacyl ether (GG) | Vanillin | researchgate.net |

| Guaiacol | Alkaline oxidation or enzymatic cleavage | This compound-β-guaiacyl ether (GG) | Byproduct | nih.govrsc.org |

| Phenyl dihydrobenzofuran | Acidic GVL-H₂O pretreatment | Guaiacylglycerol-β-guaiacyl ether (GG) | Degradation product | dntb.gov.ua |

Synthetic Methodologies for Erythro Guaiacylglycerol and Its Analogues

Stereoselective Total Synthesis Routes

The precise three-dimensional arrangement of atoms in erythro-guaiacylglycerol is critical to its properties and function. Stereoselective total synthesis aims to construct this specific diastereomer with high fidelity, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions.

Several powerful strategies have been developed to achieve the enantioselective synthesis of guaiacylglycerol (B1216834) derivatives and related 8-O-4' neolignans. A common approach involves creating a threo-configured intermediate, followed by an inversion of stereochemistry at one of the chiral centers to yield the desired erythro isomer. Key reactions in these synthetic routes include:

Sharpless Asymmetric Dihydroxylation: This reaction is frequently used to introduce two adjacent hydroxyl groups across a double bond with a predictable stereochemistry, establishing an enantiopure threo-diol from precursors like ferulic acid or coniferyl alcohol derivatives. researchgate.netacs.org

Mitsunobu Reaction: Following the creation of a threo-diol, the Mitsunobu reaction is a crucial step for inverting the absolute configuration of a secondary alcohol. researchgate.netacs.orggrafiati.com This inversion converts the threo intermediate into the target erythro diastereomer. acs.orggrafiati.com

Evans' Aldol (B89426) Reaction: This method utilizes a chiral auxiliary to direct the stereochemical course of an aldol condensation. acs.org It allows for the syn-selective formation of the bond between the alpha and beta carbons of the glycerol (B35011) side chain, establishing the correct relative stereochemistry for the erythro product directly. researchgate.netacs.org

A representative synthesis of an this compound 8-O-4'-coniferyl ether, for example, successfully employed an Evans/Seebach auxiliary-controlled syn-selective aldol process as the key step to set the stereochemistry. researchgate.netresearchgate.net For the corresponding anti-compounds (threo isomers), the synthesis was adapted to include a subsequent Mitsunobu reaction to invert the configuration of the benzylic alcohol residue. researchgate.netresearchgate.net These multi-step syntheses, while complex, provide access to all four possible stereoisomers of a given analogue, which is invaluable for biological evaluation. researchgate.netresearchgate.net

Table 1: Key Strategies in Stereoselective Synthesis of this compound Analogues

| Key Reaction | Purpose | Starting Material Example | Intermediate Stereochemistry | Final Stereochemistry |

|---|---|---|---|---|

| Sharpless Dihydroxylation + Mitsunobu Inversion | Create a chiral diol, then invert one center | Ferulic Acid Derivative acs.org | threo | erythro acs.orggrafiati.com |

Preparation of Model Compounds for Lignin (B12514952) Research

This compound and its β-O-4 ether derivatives are fundamental model compounds for lignin research. core.ac.uk Lignin is a highly complex, irregular polymer, and studying its behavior during processes like pulping or biorefining is challenging. By synthesizing and studying simpler model compounds that contain the prevalent β-O-4 ether linkage, researchers can gain insight into the reaction mechanisms of lignin degradation and valorization. researchgate.netresearchgate.net

The synthesis of these models often prioritizes efficiency and yield over strict enantiopurity, although methods to separate the resulting erythro and threo diastereomers are crucial. Common starting materials include readily available phenolic compounds such as vanillin (B372448), guaiacol, and syringaldehyde (B56468). researchgate.netresearchgate.net

A typical synthetic sequence for a phenolic lignin model compound like guaiacylglycerol-β-guaiacyl ether involves the condensation of two aromatic units. researchgate.net For instance, one method involves reacting the tetrahydropyran-2-yl ether of vanillin with (2-methoxyphenoxy)ethanoic acid. researchgate.net Such syntheses often produce a mixture of erythro and threo isomers, which can then be separated for individual study using techniques like ion exchange chromatography. researchgate.net The ability to obtain pure diastereomers is important, as the erythro and threo forms can exhibit different reactivity in degradation studies. grafiati.com

Table 2: Synthetic Approaches for Lignin Model Compounds

| Starting Materials | Key Reaction Steps | Target Model Compound | Isomer Separation |

|---|---|---|---|

| Vanillin, (2-methoxyphenoxy)ethanoic acid researchgate.net | Protection, Condensation, Deprotection | Guaiacylglycerol-β-guaiacyl ether researchgate.net | Ion Exchange Chromatography researchgate.net |

| Guaiacol, 4-(α-bromoacetyl)-guaiacol researchgate.net | Condensation, Reduction | Guaiacylglycerol-β-guaiacyl ether researchgate.net | Not specified |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biological catalysts. escholarship.orgnih.gov This approach is particularly valuable for synthesizing complex natural products like this compound, where enzymes can control specific stereochemical outcomes, eliminating the need for cumbersome protection and deprotection steps. escholarship.org

Enzymes such as peroxidases and laccases are central to these strategies. Horseradish peroxidase, for example, can catalyze the oxidative coupling of coniferyl alcohol to form the β-O-4 linkage that defines the backbone of guaiacylglycerol. vulcanchem.com This mimics the natural biosynthetic pathway of lignin. Laccases are another class of enzymes used for similar oxidative reactions. routledge.com

A chemoenzymatic strategy might involve the chemical synthesis of a precursor molecule, which is then subjected to an enzymatic reaction to form a key bond with high stereoselectivity. frontiersin.org For example, a chemically synthesized aglycone could be glycosylated using a specific glycosyltransferase to produce a glycosylated guaiacylglycerol derivative. This integration of chemical flexibility and enzymatic precision allows for the efficient production of pure erythro stereoisomers and their analogues. frontiersin.org

Table 3: Enzymes in the Synthesis of Guaiacylglycerol-type Structures

| Enzyme | Enzyme Class | Reaction Catalyzed | Substrate Example | Product Feature |

|---|---|---|---|---|

| Horseradish Peroxidase vulcanchem.com | Peroxidase | Oxidative Coupling | Coniferyl Alcohol vulcanchem.com | β-O-4 ether linkage vulcanchem.com |

| Laccase routledge.com | Oxidoreductase | Oxidation/Coupling | Phenolic precursors | Dimerized structures |

Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination and stereochemical assignment of erythro-guaiacylglycerol and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between diastereomers like the erythro and threo forms. researchgate.netresearchgate.netchalmers.seresearchgate.net

The relative configuration of the glycerol (B35011) side chain is a critical aspect that can be determined by analyzing specific NMR parameters. In ¹H NMR, the coupling constants (J-values) between the protons on C-7 and C-8 are particularly informative. researchgate.net For instance, studies on acetonide derivatives of 8-O-4' neolignans have shown that erythro-isomers exhibit larger coupling constants for the C7-H resonance (approximately 9 Hz) compared to their threo counterparts (1.5–2 Hz). researchgate.net However, for the non-derivatized diols, this difference may be less pronounced or even inverted. researchgate.net

A more recent and ingenious method for determining the relative stereochemistry of aryl-glycerol fragments relies on the chemical shift difference (Δδ) between the diastereotopic methylene (B1212753) protons at the C-9 position (H-9a and H-9b) in specific deuterated solvents. rsc.org Research has demonstrated that in methanol-d₄, the ΔδH9a–H9b value for the threo configuration is significantly larger (e.g., 0.14 ppm) than that for the erythro configuration (e.g., 0.06 ppm). rsc.org This difference is even more pronounced in DMSO-d₆, providing a reliable, non-invasive method for assigning the relative configuration without the need for chemical derivatization. rsc.org

The complete assignment of proton and carbon signals is typically achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.netresearchgate.net These techniques reveal proton-proton spin systems and direct or long-range proton-carbon correlations, respectively, confirming the connectivity of the guaiacylglycerol (B1216834) moiety. researchgate.net The chemical shifts are also sensitive to the nature of substituents on the aromatic ring and the type of ether linkage at the 8-position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives Note: Chemical shifts (δ) are expressed in parts per million (ppm) and are dependent on the solvent and specific derivative structure. Data is compiled from various literature sources.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~133 |

| 2 | ~6.9 - 7.1 | ~110 - 112 |

| 3 | - | ~146 - 148 |

| 4 | - | ~145 - 147 |

| 5 | ~6.7 - 6.9 | ~115 - 116 |

| 6 | ~6.8 - 7.0 | ~119 - 121 |

| 7 | ~4.8 - 5.0 (d) | ~72 - 74 |

| 8 | ~4.2 - 4.4 (m) | ~84 - 88 |

| 9 | ~3.4 - 3.8 (m) | ~60 - 64 |

| OCH₃ | ~3.8 - 3.9 (s) | ~56 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a powerful tool for the identification and quantification of this compound. oup.comresearchgate.net MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering confirmation of molecular weight and structural insights. researchgate.netchemfaces.com

In Electrospray Ionization (ESI-MS) analyses, typically performed in negative ion mode, diastereomers like erythro- and threo-guaiacylglycerol (B1142452) ethers can be differentiated. researchgate.net While they exhibit the same parent molecular ion, tandem mass spectrometry (MS/MS) reveals different abundances of specific fragment ions, which can be used to assign the configuration. researchgate.net The fragmentation of lignin-related oligomers, including β-O-4 ether linkages characteristic of guaiacylglycerol structures, follows predictable pathways. nih.gov Common fragmentation involves the cleavage of the β-ether bond, which helps to identify the constituent monomeric units. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for both qualitative and quantitative analysis, particularly after derivatization to increase the volatility of the polar glycerol moiety. nih.govunipi.itnih.gov Silylation is a common derivatization technique. The resulting trimethylsilyl (B98337) (TMS) ethers of this compound are amenable to GC separation and produce characteristic mass spectra. The fragmentation pattern in Electron Impact (EI) ionization typically involves cleavage of the bonds adjacent to the oxygen atoms and the aromatic ring, providing a structural fingerprint for identification. libretexts.org Quantitative analysis using GC-MS can be achieved by creating calibration curves with authentic standards and employing selected ion monitoring (SIM) for enhanced sensitivity and specificity. unipi.it

Table 2: Common Mass Spectrometry Fragments for Guaiacylglycerol Derivatives Note: Fragmentation is highly dependent on the ionization method and the specific structure of the analyte.

| Ion Type | Fragmentation Pathway | Significance |

| [M-H]⁻ | Parent ion in negative mode ESI | Confirms molecular weight researchgate.net |

| [M-H-H₂O]⁻ | Loss of a water molecule | Common loss from alcohol moieties nih.gov |

| [M-H-CH₂O]⁻ | Loss of formaldehyde | Indicates a hydroxymethyl group nih.gov |

| Cleavage of β-O-4 ether bond | Rupture of the key ether linkage | Identifies monomeric units nih.gov |

| Benzylic cleavage | Cleavage of the C7-C8 bond | Generates fragments containing the aromatic ring |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) for Separation and Diastereomer Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and analysis of this compound from complex mixtures and for resolving its diastereomers. oup.comresearchgate.net The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing guaiacylglycerol and its derivatives. scispace.comidosi.org In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govoiv.int Under these conditions, erythro and threo diastereomers can often be separated. For example, in one study, semi-preparative HPLC using a methanol/water mobile phase successfully afforded samples of erythro-guaiacyl glycerol (retention time, tR = 8.6 min) and threo-guaiacyl glycerol (tR = 9.2 min), demonstrating baseline separation. oup.com

While RP-HPLC can separate diastereomers, the separation of enantiomers requires chiral chromatography. Chiral HPLC columns, which contain a chiral stationary phase, can resolve the (7R, 8S) and (7S, 8R) enantiomers that constitute a racemic this compound sample. scispace.com This type of analysis is crucial for stereochemical studies, such as investigating the enantiospecificity of enzymatic formation or degradation pathways. scispace.com

The detection in HPLC systems is most commonly performed with a UV-Vis detector, as the aromatic ring in guaiacylglycerol absorbs UV light (typically around 280 nm). nih.gov For more definitive identification, HPLC systems can be coupled directly to a mass spectrometer (LC-MS), combining the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. researchgate.netnih.gov

Table 3: Example HPLC Conditions for Guaiacylglycerol Diastereomer Analysis Note: Conditions are illustrative and vary significantly based on the specific column, instrument, and analytes.

| Parameter | Condition 1 (Preparative) oup.com | Condition 2 (Analytical) scispace.com |

| Column | Semi-preparative C18 | Reversed-phase or Chiral column |

| Mobile Phase A | Water | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol | Acetonitrile |

| Elution Mode | Isocratic (5% Methanol) | Gradient |

| Detection | UV | UV or MS |

| Result | Separation of erythro and threo | Separation of diastereomers and/or enantiomers |

This table is interactive. Click on the headers to sort the data.

Derivatives and Analogues in Academic Research

Guaiacylglycerol-β-O-4′-Coniferyl Ether (GGCE) and its Isomers

Guaiacylglycerol-β-O-4′-coniferyl ether (GGCE) is a significant neolignan that exists as four possible stereoisomers due to two chiral centers. plos.org These isomers, particularly the erythro and threo diastereomers, are subjects of extensive research in plant biochemistry and potential therapeutic applications.

A bioassay-guided discovery identified erythro-guaiacylglycerol-8-O-4'-(coniferyl alcohol) ether (eGGCE) and its threo isomer (tGGCE) as pro-angiogenic molecules in soybean xylem sap. plos.org Both isomers were found to promote the formation of new blood vessels, a process known as angiogenesis, in laboratory settings. plos.org Specifically, they enhanced the proliferation of endothelial cells and the formation of tube-like structures on an artificial extracellular matrix. plos.org Of the two, tGGCE was found to be the more active stereoisomer. plos.org

The biosynthesis of these isomers has also been a key area of investigation. Studies using enzyme preparations from Eucommia ulmoides have demonstrated the enzymatic formation of optically active GGCE from coniferyl alcohol. koreascience.kr Incubation of coniferyl alcohol with cell-free extracts from this plant yielded both (+)-erythro- and (-)-threo-GGCE, highlighting the stereoselective nature of the biosynthetic pathways. koreascience.kr Further research has determined the absolute configurations of the four stereoisomers: (+)-erythro-(7R, 8S), (–)-erythro-(7S, 8R), (+)-threo-(7S, 8S), and (–)-threo-(7R, 8R). scialert.net

In the context of lignification, both erythro- and threo-GGCE have been identified as dilignols in the culture medium of developing tracheary elements from Zinnia mesophyll cells. oup.com The addition of coniferyl alcohol to these cultures led to a rapid increase in the concentration of these dilignols, suggesting their role as intermediates in the polymerization of lignin (B12514952). oup.com

The table below summarizes the key isomers of GGCE and their notable research findings.

| Compound Name | Isomer | Key Research Finding |

| Guaiacylglycerol-β-O-4′-coniferyl ether | erythro (eGGCE) | Identified as a pro-angiogenic molecule, promoting endothelial cell proliferation and tube formation. plos.org |

| Guaiacylglycerol-β-O-4′-coniferyl ether | threo (tGGCE) | Also pro-angiogenic, and found to be more active than its erythro counterpart. plos.org |

| Guaiacylglycerol-β-coniferyl aldehyde ether | erythro and threo epimers | Isolated from Picrasma quassioides; their enantiomers showed differential cytotoxicity against hepatocellular carcinoma cells. nih.gov |

Guaiacylglycerol-β-Guaiacyl Ether (GGE) and its Isomers

Guaiacylglycerol-β-guaiacyl ether (GGE) is a fundamental dimeric model compound for the β-O-4 ether linkage, which is the most abundant type of bond in lignin. researchgate.netmdpi.com Its structure, containing two asymmetric carbon atoms, gives rise to four distinct stereoisomers. researchgate.net The study of these isomers is crucial for understanding the biological and chemical degradation of lignin.

The bacterium Sphingobium sp. SYK-6 is a model organism for studying lignin degradation and is capable of degrading all four stereoisomers of GGE. researchgate.netbiorxiv.org The degradation pathway begins with the stereospecific oxidation of the α-carbon of GGE by a suite of Cα-dehydrogenases (LigD, LigL, and LigN). biorxiv.orgasm.org This initial step converts the four GGE stereoisomers into two enantiomers of α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). biorxiv.org Subsequent enzymatic reactions involving glutathione (B108866) S-transferases cleave the ether bond. biorxiv.org

Researchers have synthesized all four stereoisomers of GGE to study these enantiospecific degradation steps in detail. researchgate.net The availability of enantiopure samples of GGE and its degradation intermediates allows for precise kinetic characterization of the enzymes involved. nih.gov Such studies are vital for potential biotechnological applications, including the use of these enzymes in the production of valuable chemicals from lignin. asm.orgnih.gov

The stability and reactivity of GGE under various conditions have also been investigated to model lignin's behavior during different processing methods. mdpi.com Studies have explored its degradation under conditions of varying pH, in the presence of microorganisms, in subcritical water, and during mild pyrolysis. mdpi.com These experiments reveal different breakdown pathways depending on the conditions, highlighting the complex reactivity of the β-O-4 linkage. For instance, pyrolysis of GGE has been studied using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) to understand its thermal cracking products. ncsu.edu

The isomers of GGE and their relevance in research are detailed in the table below.

| Compound Name | Isomer | Key Research Finding |

| Guaiacylglycerol-β-guaiacyl ether | Four stereoisomers | Used as a model compound to study the stereospecific degradation of lignin's β-O-4 linkage by bacteria like Sphingobium sp. SYK-6. researchgate.netasm.org |

| Guaiacylglycerol-β-guaiacyl ether | Not specified | Investigated as a model for lignin reactivity under various conditions, including pyrolysis and subcritical water treatment. mdpi.comncsu.edu |

Other Naturally Occurring Lignan (B3055560) and Neolignan Structures Featuring Guaiacylglycerol (B1216834) Moieties

The guaiacylglycerol scaffold is a common structural motif in a diverse array of naturally occurring lignans (B1203133) and neolignans found throughout the plant kingdom. rsc.org These compounds exhibit a wide range of biological activities and are of interest for their potential therapeutic applications.

Several neolignans incorporating the guaiacylglycerol moiety have been isolated from various plant sources. For example, (7S,8R)-guaiacylglycerol-8-O-4′-sinapyl ether 9′-O-β-D-glucopyranoside is a neolignan that was isolated from the leaves of Syringa velutina. nih.gov Another example is this compound-β-O-4'-dihydroconiferyl alcohol, which has been identified in Canadian maple syrup and is noted for its antioxidant properties. medchemexpress.comchemfaces.com The threo isomer of this compound is also a known lignan. ontosight.ai

A study of Dolomiaea souliei led to the isolation of two new neolignans, dolominol A and dolominol B, alongside known lignans such as erythro-(7S,8R)-guaiacyl-glycerol-β-O-4'-dihydroconiferyl ether. nih.gov Some of these compounds were evaluated for their hepatoprotective effects. nih.gov

The guaiacylglycerol-feruloyl moiety is a neolignan derivative that results from the oxidative dimerization of two coniferyl alcohol units. rsc.org This structural element is found in compounds like threo-carolignan X and erythro-carolignan X, which were isolated from the bark of Durio carinatus. rsc.org

The table below presents a selection of naturally occurring lignans and neolignans that feature a guaiacylglycerol moiety.

| Compound Name | Class | Source / Context |

| (7S,8R)-guaiacylglycerol-8-O-4′-sinapyl ether 9′-O-β-D-glucopyranoside | Neolignan | Isolated from the leaves of Syringa velutina. nih.gov |

| This compound-β-O-4'-dihydroconiferyl alcohol | Lignan/Neolignan | Identified in Canadian maple syrup; exhibits antioxidant properties. medchemexpress.comchemfaces.com |

| threo-Guaiacylglycerol-β-O4'-Dihydroconiferyl Alcohol | Lignan | Found in various plant sources. ontosight.ai |

| erythro-(7S,8R)-guaiacyl-glycerol-β-O-4'-dihydroconiferyl ether | Lignan | Isolated from Dolomiaea souliei. nih.gov |

| threo-carolignan X and erythro-carolignan X | Neolignan | Isolated from the bark of Durio carinatus. rsc.org |

Synthetic Analogues for Structure-Reactivity Relationship Studies

To probe the intricate mechanisms of lignin degradation and the structure-activity relationships of related compounds, researchers often turn to the synthesis of specifically designed analogues of guaiacylglycerol. These synthetic compounds serve as valuable tools for understanding chemical reactivity and biological interactions.